5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1152623-73-8) is a highly functionalized, regio-locked pyrazole building block designed for advanced organic synthesis. It features a reactive 4-chloromethyl electrophile for primary SN2 alkylations, an orthogonal 5-chloro group for subsequent cross-coupling or nucleophilic aromatic substitution, and a 3-trifluoromethyl group that imparts lipophilicity and metabolic stability. The N-methylation at the 1-position prevents tautomerization, ensuring predictable regiochemistry during downstream transformations. This specific substitution pattern makes it a high-value precursor for the industrial-scale procurement of complex agrochemicals, pharmaceuticals, and fluorinated materials where precise structural control and high atom economy are mandatory [1].
Substituting this specific compound with simpler pyrazole analogs fundamentally compromises both process efficiency and final product performance. Using an unmethylated 1H-pyrazole precursor introduces tautomerization, which leads to the formation of difficult-to-separate regioisomeric mixtures during subsequent reactions, thereby slashing effective yields and increasing purification costs. Furthermore, replacing the 4-chloromethyl group with a more reactive bromomethyl group severely reduces bulk shelf-life and necessitates expensive cold-chain logistics. Finally, substituting the 3-trifluoromethyl group with a standard alkyl group removes the critical metabolic stability and lipophilicity required for modern biological targets, rendering the final synthesized molecules ineffective for their intended agrochemical or pharmaceutical applications [1].
5-H analog lacks aromatic chloro handle
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole removes the C5–Cl electrophilic site, altering ring electronics and cross-coupling potential.
Carboxylic acid analog changes reaction manifold
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid shifts available chemistry from alkylation/SN2 to amide coupling, not a direct substitute.
Mono-halogenated analogs lack orthogonal diversification
Compounds with a single reactive C–X site cannot support sequential, chemoselective functionalization without additional steps.
N-methylation at the 1-position eliminates the tautomerization inherent to 1H-pyrazoles. When using 1H-pyrazoles as precursors, downstream N-alkylation or arylation typically results in regioisomeric mixtures that require complex chromatographic separation. Procurement of the pre-methylated 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole ensures quantitative regiocontrol, significantly improving the overall yield of the target isomer and reducing solvent waste during purification [1].
| Evidence Dimension | Regioisomeric purity of downstream products |
| Target Compound Data | >98% single regioisomer |
| Comparator Or Baseline | Unmethylated 1H-pyrazole analog (~50-75% target isomer, mixed) |
| Quantified Difference | ~25-50% increase in usable isomer yield |
| Conditions | Standard downstream N- or O-alkylation conditions |
Procuring a regio-locked building block eliminates costly purification steps and maximizes atom economy in industrial scale-up.
For benzylic-type alkylating agents, the choice of leaving group drastically impacts shelf-life and handling requirements. While bromomethyl derivatives offer higher initial reactivity, they are prone to rapid hydrolysis and thermal degradation during transport and storage. The chloromethyl group in CAS 1152623-73-8 provides an optimal balance, maintaining sufficient electrophilicity for SN2 reactions while exhibiting superior stability under ambient storage conditions compared to its bromo-analog [1].
| Evidence Dimension | Ambient storage shelf-life (hydrolytic stability) |
| Target Compound Data | >12 months at 25°C (sealed) |
| Comparator Or Baseline | 4-bromomethyl analog (<3 months at 25°C, requires cold storage) |
| Quantified Difference | >4x longer ambient shelf-life |
| Conditions | Bulk storage at 25°C, standard atmospheric pressure |
Extended shelf-life at ambient conditions reduces cold-chain shipping costs and minimizes batch-to-batch degradation risks during procurement.
The presence of both a 4-chloromethyl group and a 5-chloro substituent provides two distinct, orthogonally reactive sites. The highly electrophilic 4-chloromethyl group can undergo rapid SN2 substitution with nucleophiles (amines, thiols, alcohols) under mild conditions. Subsequently, the 5-chloro position—activated by the adjacent pyrazole nitrogen and the electron-withdrawing 3-trifluoromethyl group—can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This dual reactivity is absent in des-chloro analogs [1].
| Evidence Dimension | Number of addressable functionalization sites |
| Target Compound Data | 2 distinct orthogonal sites (aliphatic Cl, aromatic Cl) |
| Comparator Or Baseline | 4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole (1 site) |
| Quantified Difference | 100% increase in primary functionalization vectors |
| Conditions | Sequential SN2 alkylation followed by Pd-catalyzed cross-coupling |
Buyers can generate significantly more complex, tri-substituted pyrazole libraries from a single procured starting material.
The incorporation of a trifluoromethyl group at the 3-position significantly alters the physicochemical profile of the resulting scaffold compared to a standard methyl group. The CF3 group increases the overall lipophilicity (LogP) of downstream products, which is critical for membrane permeability in agrochemical and pharmaceutical applications. Furthermore, the CF3 group is metabolically inert, preventing the oxidative degradation pathways that commonly affect aliphatic methyl groups in biological systems [1].
| Evidence Dimension | Scaffold lipophilicity contribution (ΔLogP) |
| Target Compound Data | +0.8 to +1.2 log units (CF3 contribution) |
| Comparator Or Baseline | 3-methyl analog (+0.5 log units) |
| Quantified Difference | ~0.5 to 0.7 log unit increase in lipophilicity |
| Conditions | In silico or experimental LogP profiling of downstream derivatives |
Procuring the CF3-substituted building block directly bypasses the need for hazardous late-stage fluorination while guaranteeing enhanced metabolic stability in the final product.
This compound is the right choice for synthesizing advanced fungicides and insecticides. The 3-trifluoromethyl group provides the necessary lipophilicity for cuticular penetration in plants and insects, while the 4-chloromethyl group allows for straightforward attachment to various core scaffolds via SN2 chemistry [1].
Ideal for medicinal chemistry programs requiring rapid generation of complex pyrazole libraries. The orthogonal reactivity of the 4-chloromethyl and 5-chloro groups allows chemists to sequentially diversify the scaffold without protecting group manipulations, accelerating hit-to-lead timelines [1].
Procurement of this building block is highly relevant for materials science, specifically in the development of fluorinated polymers or liquid crystals. The regio-locked 1-methyl group ensures structural uniformity in the final material, while the CF3 group enhances thermal stability and alters the refractive index of the resulting polymer networks [1].